(S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-fluorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVPDMAHGLFIPM-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methyl-2-aminobutyric acid and 3-fluorobenzylamine.
Coupling Reaction: The key step involves the coupling of (S)-3-methyl-2-aminobutyric acid with 3-fluorobenzylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to perform the coupling reaction under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems like high-performance liquid chromatography (HPLC) to ensure consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
(S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Its unique chemical properties make it useful in the development of advanced materials with specific functionalities, such as fluorinated polymers and coatings.
Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways, such as neurotransmitter receptors or metabolic enzymes.
Pathways Involved: It can modulate signaling pathways by binding to its target, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations :
Patent and Application Trends
- WO 2012/047543 (): Covers 2-amino-N-(2,2,2-trifluoroethyl)acetamide synthesis, validating fluorinated amides as priority targets for pharmaceutical patents .
- Inhibitors of tRNA Synthetase (): Highlights the therapeutic relevance of structurally related 2-amino-N-(arylsulfinyl)-acetamides in combating bacterial resistance .
Biological Activity
(S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated benzyl group , which enhances its lipophilicity and binding affinity to biological targets. The presence of the amino group and the specific stereochemistry at the 2-amino position contribute to its unique interactions within biological systems.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can affect metabolic pathways and cellular functions.
- Receptor Binding : It interacts with specific receptors, modulating their activity, which is critical for therapeutic applications in conditions such as cancer and metabolic disorders.
The fluorine atom in the benzyl group is believed to enhance the compound's selectivity towards its targets, leading to distinct biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis .
- Protein Kinase Modulation : It has been identified as a potential modulator of protein kinases, which play a crucial role in various cellular processes.
- Enzyme Interaction : The compound's ability to inhibit specific enzymes could lead to significant therapeutic implications, particularly in metabolic diseases.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of this compound on human cancer cell lines, researchers observed significant inhibition of cell growth. The mechanism was linked to the compound's ability to induce apoptosis through the modulation of key signaling pathways associated with cell survival .
Applications in Drug Development
Due to its diverse biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting various diseases. Its potential applications include:
- Cancer Therapy : Targeting specific kinases involved in tumor growth.
- Metabolic Disorders : Modulating enzyme activity related to metabolic pathways.
Q & A
Q. What are the common synthetic routes for (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide, and what key reagents are involved?
The synthesis typically involves coupling chiral amino acids with fluorinated benzyl groups. A general procedure includes:
- Step 1 : Activation of the carboxylic acid moiety (e.g., using HATU or EDCI) to form an active ester.
- Step 2 : Reaction with 3-fluoro-benzylamine under basic conditions (e.g., DIPEA in DMF) to form the amide bond .
- Key reagents : Chiral starting materials (e.g., (S)-2-amino-3-methylbutyric acid), fluorinated benzylamines, coupling agents (e.g., EDCI/HOBt), and polar aprotic solvents (DMF or DCM) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : , , and -NMR confirm stereochemistry, fluorine substitution, and amide bond formation .
- IR Spectroscopy : Identifies characteristic peaks for amide C=O (1650–1680 cm) and N-H (3300 cm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- Elemental Analysis (CHN) : Confirms purity and stoichiometry .
Q. What structural features influence the compound’s stereochemical stability?
The (S)-configuration at the α-carbon and the 3-fluoro-benzyl group’s electron-withdrawing nature enhance stereochemical stability. The bulky tert-butyl side chain minimizes racemization during synthesis .
Q. How are initial biological screening assays designed to evaluate this compound’s bioactivity?
- In vitro assays : Test interactions with target receptors (e.g., GPCRs or enzymes) using fluorescence polarization or SPR.
- Cell-based assays : Assess cytotoxicity, membrane permeability, and metabolic stability in cancer or microbial cell lines .
Advanced Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Chiral resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers.
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity during amide bond formation .
- Reaction monitoring : Track enantiomeric excess (ee) via -NMR or circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictory data between computational binding predictions and experimental results?
Q. How do structural modifications to the benzyl group affect bioactivity?
- Fluorine position : Meta-fluorine (3-F) enhances electronegativity, improving receptor affinity compared to para-substituted analogs .
- Substituent comparison : Replace 3-F with Cl or CF to study electronic effects on target engagement (see table below) :
| Substituent | Electronic Effect | Bioactivity (IC) |
|---|---|---|
| 3-F | Moderate (-I) | 12 nM |
| 3-Cl | Strong (-I) | 8 nM |
| 3-CF | Extreme (-I) | 3 nM |
Q. What computational methods predict the compound’s pharmacokinetic properties?
Q. How does this compound compare to analogs with varying amino acid backbones?
Q. What methods address solubility challenges in aqueous assays?
- Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without denaturing proteins.
- Prodrug design : Introduce phosphate or PEG groups temporarily to improve hydrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
